molecular formula C26H26ClN3O3 B250783 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide

Cat. No. B250783
M. Wt: 464 g/mol
InChI Key: IKFAYLAGBVCAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli including heat, capsaicin, protons, and endovanilloids. BCTC has been extensively studied for its potential application in pain management and other related fields.

Mechanism of Action

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide acts as a selective antagonist of TRPV1, which is involved in the perception of pain and other sensory stimuli. By blocking the activity of TRPV1, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide reduces the sensitivity of nociceptors to stimuli that would normally cause pain.
Biochemical and Physiological Effects:
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain and other sensory processes. However, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several future directions for research involving N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide. One direction is to further investigate its potential application in pain management and other related fields. Another direction is to explore its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction. Additionally, further research is needed to better understand the mechanism of action of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide and to develop more potent and selective TRPV1 antagonists.

Synthesis Methods

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide involves the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting product with 2-amino-3-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has been extensively studied for its potential application in pain management and other related fields. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide has also been studied for its potential application in the treatment of other conditions such as asthma, itch, and bladder dysfunction.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-2-33-22-7-5-6-20(18-22)25(31)28-23-8-3-4-9-24(23)29-14-16-30(17-15-29)26(32)19-10-12-21(27)13-11-19/h3-13,18H,2,14-17H2,1H3,(H,28,31)

InChI Key

IKFAYLAGBVCAAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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